molecular formula C16H16O2 B15285523 (2S)-2-hydroxy-1,2-bis(4-methylphenyl)ethanone

(2S)-2-hydroxy-1,2-bis(4-methylphenyl)ethanone

Cat. No.: B15285523
M. Wt: 240.30 g/mol
InChI Key: NBYSFWKNMLCZLO-HNNXBMFYSA-N
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Description

(2S)-2-hydroxy-1,2-bis(4-methylphenyl)ethanone is an organic compound with a unique structure that includes two 4-methylphenyl groups attached to a central ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-hydroxy-1,2-bis(4-methylphenyl)ethanone typically involves the reaction of 4-methylbenzaldehyde with a suitable reducing agent under controlled conditions. One common method is the reduction of 4-methylbenzaldehyde using sodium borohydride in an alcohol solvent, followed by oxidation to form the desired ethanone compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-hydroxy-1,2-bis(4-methylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens and nitrating agents are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of 4-methylbenzoic acid or 4-methylbenzophenone.

    Reduction: Formation of 2-hydroxy-1,2-bis(4-methylphenyl)ethanol.

    Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

(2S)-2-hydroxy-1,2-bis(4-methylphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S)-2-hydroxy-1,2-bis(4-methylphenyl)ethanone exerts its effects involves interactions with specific molecular targets. The compound may inhibit or activate certain enzymes, leading to changes in biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-hydroxy-1,2-bis(4-chlorophenyl)ethanone
  • (2S)-2-hydroxy-1,2-bis(4-fluorophenyl)ethanone
  • (2S)-2-hydroxy-1,2-bis(4-methoxyphenyl)ethanone

Uniqueness

(2S)-2-hydroxy-1,2-bis(4-methylphenyl)ethanone is unique due to the presence of two 4-methylphenyl groups, which influence its chemical reactivity and potential applications. The methyl groups can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

(2S)-2-hydroxy-1,2-bis(4-methylphenyl)ethanone

InChI

InChI=1S/C16H16O2/c1-11-3-7-13(8-4-11)15(17)16(18)14-9-5-12(2)6-10-14/h3-10,15,17H,1-2H3/t15-/m0/s1

InChI Key

NBYSFWKNMLCZLO-HNNXBMFYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H](C(=O)C2=CC=C(C=C2)C)O

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)C)O

Origin of Product

United States

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